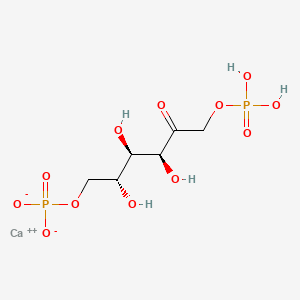

Fructose-1,6-diphosphate calcium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUINQIXDJNFJN-BAOOBMCLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaO12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical and physical properties of Fructose-1,6-diphosphate calcium salt

An In-depth Technical Guide to the Chemical and Physical Properties of Fructose-1,6-diphosphate Calcium Salt

Introduction

Fructose-1,6-diphosphate (FDP), a key intermediate in the glycolytic pathway, plays a pivotal role in cellular energy metabolism. The calcium salt of FDP is a stable, commercially available form of this crucial metabolite, widely utilized in biomedical research and as a therapeutic agent. This guide provides a comprehensive overview of the chemical and physical properties of this compound, offering insights for researchers, scientists, and professionals in drug development.

Chemical Properties

The chemical identity of this compound is fundamental to its application and analysis.

-

Chemical Structure: Fructose-1,6-diphosphate is a fructose sugar with phosphate groups attached to carbons 1 and 6. The calcium salt forms by the ionic interaction between the negatively charged phosphate groups and calcium ions (Ca²⁺).

-

Molecular Formula: C₆H₁₂O₁₂P₂Ca

-

Molecular Weight: 378.17 g/mol

Physical Properties

A thorough understanding of the physical properties of this compound is essential for its proper handling, formulation, and use in experimental settings.

| Property | Description |

| Appearance | White to off-white crystalline powder. |

| Solubility | Soluble in water. The solubility can be influenced by temperature and pH. It is practically insoluble in ethanol and other organic solvents. |

| Hygroscopicity | It is hygroscopic and should be stored in a tightly sealed container in a dry place. |

| Optical Activity | As a chiral molecule, it is optically active. The specific rotation is a key parameter for identity and purity assessment. |

| Stability | The compound is stable under recommended storage conditions. However, it may degrade at high temperatures or in acidic or alkaline solutions. |

Analytical Characterization

A multi-faceted approach is necessary for the comprehensive characterization of this compound, ensuring its identity, purity, and quality.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of this compound.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a highly polar compound like FDP, ion-exchange or reversed-phase chromatography with an appropriate ion-pairing agent is often employed.

Experimental Protocol: Ion-Exchange HPLC for FDP Analysis

-

Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC System and Conditions:

-

Column: A strong anion-exchange (SAX) column is suitable.

-

Mobile Phase: A phosphate buffer gradient is commonly used. For example, a gradient of low to high concentration of potassium phosphate buffer (pH adjusted).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 190-210 nm) or a Refractive Index (RI) detector.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The retention time of the major peak should correspond to that of a Fructose-1,6-diphosphate standard. The peak area is used to determine the purity and concentration.

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for elucidating the detailed molecular structure of FDP. ³¹P NMR is particularly useful for confirming the presence and chemical environment of the phosphate groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups. Key expected absorptions include those for O-H (hydroxyl groups), C-H, P=O (phosphate), and C-O bonds.

-

UV-Visible (UV-Vis) Spectroscopy: Fructose-1,6-diphosphate does not have a strong chromophore, so its UV absorbance is weak and typically at lower wavelengths.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and decomposition profile of the salt.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the water content and the decomposition temperature.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to identify phase transitions, such as melting and decomposition.

Physiological Significance and Applications

Fructose-1,6-diphosphate is a central molecule in the glycolysis pathway, the primary process for cellular energy production.

Role in Glycolysis: FDP is formed from fructose-6-phosphate by the enzyme phosphofructokinase. It is then cleaved by aldolase into two three-carbon molecules: glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which continue through the glycolytic pathway to produce ATP.

Caption: The central role of Fructose-1,6-diphosphate in the glycolysis pathway.

Therapeutic Applications: Due to its role in energy metabolism, this compound has been investigated for various therapeutic applications, including in cardiovascular conditions and as a component of cardioplegic solutions.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from moisture due to its hygroscopic nature.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

-

Safety: While not considered highly hazardous, it is important to consult the Material Safety Data Sheet (MSDS) for complete safety information before handling. Avoid ingestion and inhalation. In case of contact with eyes or skin, rinse thoroughly with water.

References

-

PubChem. (n.d.). Fructose 1,6-diphosphate calcium salt. National Center for Biotechnology Information. Retrieved from [Link]

Structural analysis of Fructose-1,6-diphosphate and its anomers

An In-depth Technical Guide to the Structural Analysis of Fructose-1,6-bisphosphate and its Anomers

Abstract

Fructose-1,6-bisphosphate (FBP) is a pivotal metabolite in central carbon metabolism, acting as a key intermediate in both glycolysis and gluconeogenesis.[1][2][3] Its chemical structure, far from being static, exists in a dynamic equilibrium of several isomeric forms, including α and β anomers, as well as five-membered (furanose) and six-membered (pyranose) ring structures. The specific conformation and anomeric state of FBP are critical determinants of its recognition and processing by metabolic enzymes, thereby influencing pathway flux and cellular energy homeostasis. This technical guide provides an in-depth exploration of the structural analysis of FBP, detailing the theoretical underpinnings and practical application of key analytical techniques. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, X-ray crystallography for high-resolution insights into enzyme-bound conformations, and computational modeling as a powerful complementary tool. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FBP's structural biology and its implications for metabolic regulation and therapeutic intervention.

The Structural Complexity of Fructose-1,6-bisphosphate in Solution

Unlike the simplified linear structures often depicted in introductory textbooks, Fructose-1,6-bisphosphate in an aqueous solution is a complex mixture of interconverting isomers. This equilibrium is fundamental to its biological activity.

-

Cyclization: The open-chain keto form of fructose cyclizes through an intramolecular hemiacetal reaction between the C5 or C6 hydroxyl group and the C2 ketone.[4][5][6]

-

Anomers (α and β): Cyclization creates a new chiral center at C2, the anomeric carbon. This results in two distinct stereoisomers, designated as α and β anomers, which differ in the orientation of the hydroxyl group at C2.[6][7]

-

Ring Forms (Furanose and Pyranose): When the C5 hydroxyl attacks the C2 ketone, a five-membered ring (furanose) is formed. Attack by the C6 hydroxyl results in a six-membered ring (pyranose).[4][5][7][] The presence of phosphate groups at C1 and C6 significantly influences this equilibrium, favoring the furanose form, which is the predominant species in biological systems.[1][4][5]

The biologically active form is generally considered the β-D-fructofuranose isomer.[9] However, the ability of enzymes to select or even catalyze the interconversion between these forms is a key aspect of their mechanism.[10]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis | Aging [aging-us.com]

- 3. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. proprep.com [proprep.com]

- 9. Fructose 1,6-bisphosphate - Wikipedia [en.wikipedia.org]

- 10. The anomeric form of D-fructose 1,6-bisphosphate used as substrate in the muscle and yeast aldolase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The Function of Fructose-1,6-bisphosphate in Cancer Cell Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate (FBP), a central intermediate of glycolysis, has emerged as a critical metabolic regulator and signaling molecule in cancer. Beyond its canonical role, FBP acts as a key allosteric activator of pyruvate kinase M2 (PKM2), dictating the balance between catabolic energy production and anabolic biosynthesis essential for tumor growth. This guide provides a comprehensive analysis of FBP's synthesis, its regulatory functions in metabolic reprogramming, and its influence on mitochondrial homeostasis. We will detail robust experimental methodologies for quantifying FBP and assessing its downstream effects, and explore the therapeutic landscape of targeting the FBP signaling axis. This document is intended for researchers and drug development professionals seeking to understand and exploit the metabolic vulnerabilities conferred by FBP signaling in cancer.

Introduction: The Pivotal Role of a Glycolytic Intermediate

The metabolic landscape of cancer cells is profoundly reprogrammed to support relentless proliferation and survival. A hallmark of this reprogramming is the Warburg effect, characterized by elevated glucose uptake and lactate fermentation, even in the presence of oxygen. While this phenomenon has been observed for nearly a century, the underlying molecular mechanisms are still being actively investigated. Central to this altered metabolism is the glycolytic pathway, which provides not only ATP but also crucial building blocks for anabolic processes.

Fructose-1,6-bisphosphate (FBP) is a key intermediate in this pathway, positioned at a critical commitment step. Traditionally viewed as a simple substrate in a linear metabolic sequence, recent evidence has recast FBP as a pivotal allosteric regulator and a linchpin in the metabolic decisions of cancer cells. Its concentration directly influences the activity of downstream enzymes, thereby controlling the fate of glucose-derived carbons and dictating whether they are channeled for energy production or for the synthesis of nucleotides, lipids, and amino acids. This guide delves into the non-canonical, regulatory functions of FBP, providing a framework for understanding its significance as a therapeutic target.

The Biochemical Nexus: Synthesis and Regulation of FBP

The intracellular concentration of FBP is tightly controlled by the opposing activities of phosphofructokinase 1 (PFK1) and fructose-1,6-bisphosphatase (FBP1). The balance between these two enzymes determines the net flux of metabolites through upper glycolysis and is a critical control point in cellular metabolism.

-

Synthesis via PFK1: PFK1 catalyzes the irreversible phosphorylation of fructose-6-phosphate to FBP, a committed step in glycolysis. In cancer cells, PFK1 activity is often upregulated. Its activity is allosterically enhanced by AMP, indicating a low energy state, and by fructose-2,6-bisphosphate (F-2,6-BP), a potent activator synthesized by PFKFB enzymes. Conversely, PFK1 is inhibited by high levels of ATP and citrate, signaling energy abundance and a surplus of biosynthetic intermediates.

-

Hydrolysis via FBP1: FBP1 catalyzes the reverse reaction, the dephosphorylation of FBP back to fructose-6-phosphate, a key step in gluconeogenesis. In many cancer types, FBP1 expression is suppressed, which serves to maintain a high glycolytic flux by preventing the futile cycling of FBP. This suppression is often mediated by epigenetic silencing or hypoxia-inducible factors.

Caption: Regulation of Fructose-1,6-bisphosphate (FBP) levels.

FBP as a Master Allosteric Regulator

The significance of FBP in cancer metabolism extends far beyond its role as a glycolytic intermediate. It functions as a critical signaling molecule that directly communicates the status of upper glycolysis to downstream metabolic checkpoints.

The FBP-PKM2 Axis: A Gatekeeper for Anabolism

Perhaps the most critical function of FBP in cancer cells is its role as an allosteric activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 is preferentially expressed in embryonic and cancer cells and catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate.

Unlike the constitutively active M1 isoform found in most differentiated tissues, PKM2 can exist in two states: a low-activity dimeric form and a high-activity tetrameric form. FBP binds directly to PKM2, promoting its transition to the highly active tetrameric state. This feed-forward activation mechanism has profound implications for metabolic reprogramming:

-

Low FBP / Dimeric PKM2: When FBP levels are low, PKM2 is predominantly in its low-activity dimeric state. This slows the conversion of PEP to pyruvate, causing a "bottleneck" in lower glycolysis. As a result, glycolytic intermediates upstream of PEP, such as 3-phosphoglycerate and dihydroxyacetone phosphate, accumulate and are shunted into critical anabolic pathways. These include the pentose phosphate pathway (for nucleotide synthesis and NADPH production) and the serine synthesis pathway (for amino acid and glutathione synthesis).

-

High FBP / Tetrameric PKM2: High levels of FBP signal a robust influx of glucose. FBP binds to and activates PKM2, promoting its tetrameric state and accelerating the conversion of PEP to pyruvate. This maximizes ATP production through glycolysis and subsequent lactate fermentation.

This dynamic regulation allows cancer cells to toggle between a "proliferative" metabolic state (dimeric PKM2) and a "bioenergetic" state (tetrameric PKM2) based on the availability of glycolytic intermediates, as signaled by FBP.

Caption: FBP-mediated allosteric activation of PKM2 and metabolic reprogramming.

Experimental Methodologies for Interrogating the FBP Axis

A robust investigation of FBP's role in cancer metabolism requires precise and validated methodologies. Here, we outline core experimental protocols.

Protocol: Quantification of FBP by LC-MS/MS

The gold standard for quantifying intracellular metabolites like FBP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Causality Behind Experimental Choices:

-

Rapid Quenching & Extraction: Metabolism is dynamic, with metabolite turnover in seconds. Using ice-cold solvent and immediate quenching is critical to halt enzymatic activity and capture an accurate snapshot of the intracellular FBP pool. 80% methanol is chosen for its ability to simultaneously precipitate proteins and extract polar metabolites efficiently.

-

Internal Standard: Biological samples and their processing can have variability. A heavy-isotope labeled internal standard (e.g., ¹³C-FBP) is added at the start of the extraction. Because it is chemically identical to FBP but mass-shifted, it co-extracts and co-analyzes, allowing for precise normalization and correction for any sample loss during processing. This is a key part of a self-validating system.

Step-by-Step Methodology:

-

Cell Culture: Plate 1-2 million cancer cells per well in a 6-well plate and culture overnight.

-

Quenching: Aspirate the culture medium rapidly. Immediately wash the cells with 1 mL of ice-cold normal saline to remove extracellular contaminants.

-

Metabolite Extraction: Immediately add 1 mL of ice-cold, 80% methanol (pre-chilled to -80°C) containing a known concentration of ¹³C-labeled FBP internal standard.

-

Cell Lysis: Scrape the cells in the methanol solution and transfer the entire lysate to a microcentrifuge tube.

-

Protein Precipitation: Vortex vigorously and incubate at -20°C for 1 hour to ensure complete protein precipitation.

-

Clarification: Centrifuge at 20,000 x g for 10 minutes at 4°C.

-

Sample Preparation: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution & Analysis: Reconstitute the dried pellet in a suitable volume (e.g., 50 µL) of LC-MS grade water for analysis by a Q-Exactive or similar high-resolution mass spectrometer coupled with liquid chromatography.

Data Presentation:

| Cell Line | Cancer Type | FBP Concentration (pmol/million cells) |

| HCT116 | Colon Carcinoma | 150 ± 25 |

| A549 | Lung Adenocarcinoma | 210 ± 30 |

| MCF7 | Breast Adenocarcinoma | 180 ± 20 |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | 250 ± 40 |

Table 1: Representative intracellular concentrations of Fructose-1,6-bisphosphate in various cancer cell lines. Data are illustrative.

Protocol: Enzymatic Assay of PKM2 Activity

This assay measures the rate of pyruvate production, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), a reaction that can be monitored spectrophotometrically.

Causality Behind Experimental Choices:

-

Coupled Enzyme Reaction: Directly measuring pyruvate production in real-time is difficult. By adding an excess of LDH and NADH, every molecule of pyruvate produced by PKM2 is immediately converted to lactate, oxidizing one molecule of NADH to NAD⁺. This coupling makes the reaction instantaneous and directly proportional.

-

Spectrophotometric Readout: NADH absorbs light at 340 nm, while NAD⁺ does not. The decrease in absorbance at 340 nm over time is therefore a direct measure of PKM2 activity. This provides a continuous, real-time readout.

-

FBP as a Variable: Running the assay in parallel with and without a saturating concentration of FBP (e.g., 1 mM) is essential. This allows for the determination of the "FBP-activated" versus "basal" activity, providing a direct measure of the allosteric regulation.

Step-by-Step Methodology:

-

Lysate Preparation: Prepare cytosolic extracts from cancer cells by sonication or detergent lysis in a buffer that preserves enzyme activity, followed by centrifugation to remove cell debris. Determine the total protein concentration using a BCA or Bradford assay.

-

Reaction Mixture: Prepare a master mix containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 0.5 mM ADP, 0.2 mM NADH, 10 units/mL LDH, and 0.5 mM PEP.

-

Assay Setup: In a 96-well plate, add 5-10 µg of cytosolic protein extract to each well.

-

Conditioning: For the "activated" condition, add FBP to a final concentration of 1 mM. For the "basal" condition, add a vehicle control (water).

-

Initiation & Measurement: Start the reaction by adding the reaction mixture. Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Calculation: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance curve) and normalize it to the amount of protein added.

Caption: Experimental workflow for the coupled enzymatic assay of PKM2 activity.

Therapeutic Targeting of the FBP Signaling Axis

The central role of FBP and its downstream effector PKM2 makes this axis an attractive target for therapeutic intervention. The goal is to disrupt the metabolic flexibility of cancer cells.

-

PKM2 Activators: A leading strategy involves using small molecule activators that "force" PKM2 into its active tetrameric state, mimicking the effect of FBP. Compounds like TEPP-46 have been shown to convert dimeric PKM2 to its tetrameric form. This reduces the flux of glycolytic intermediates into anabolic pathways, thereby starving cancer cells of the building blocks needed for proliferation and leading to reduced tumor growth in preclinical models.

-

PFK1 Inhibition: Directly inhibiting PFK1 would lower FBP levels, which could theoretically reduce the feed-forward activation of PKM2 and slow glycolysis. However, the systemic importance of PFK1 in normal tissues presents a significant challenge for developing inhibitors with a suitable therapeutic window.

-

FBP1 Restoration: In cancers where the tumor suppressor FBP1 is silenced, strategies to restore its expression could reduce glycolytic flux and inhibit proliferation. This remains an area of active research, focusing on epigenetic modifying agents.

Data Presentation:

| Compound Class | Target | Mechanism of Action | Representative Molecule(s) |

| PKM2 Activators | Pyruvate Kinase M2 | Allosterically induces the active tetrameric form, mimicking FBP. | TEPP-46, DASA-58 |

| PFKFB3 Inhibitors | PFKFB3 | Reduces levels of F-2,6-BP, a potent activator of PFK1, thus lowering FBP. | PFK15, 3PO |

| FBP1 Inducers | FBP1 (epigenetic) | Reactivates expression of the FBP1 tumor suppressor gene. | Decitabine (hypomethylating agent) |

Table 2: Summary of therapeutic strategies targeting the FBP metabolic axis.

Conclusion and Future Directions

Fructose-1,6-bisphosphate is far more than a simple metabolic intermediate; it is a critical sensor and regulator of the metabolic state of cancer cells. Its ability to allosterically control PKM2 activity places it at the heart of the decision-making process between energy production and anabolism. This intricate regulatory role provides a unique vulnerability that can be exploited for therapeutic benefit.

Future research should focus on several key areas:

-

Identifying other FBP binding partners: Unbiased proteomic approaches may reveal novel effectors of FBP signaling.

-

Role in the tumor microenvironment: Investigating how FBP levels in cancer cells influence interactions with immune cells and stromal cells.

-

Integration with other signaling pathways: Elucidating the crosstalk between FBP-mediated metabolic regulation and major cancer signaling pathways like PI3K/AKT and mTOR.

A deeper understanding of the FBP signaling nexus will undoubtedly pave the way for novel and more effective cancer therapies that target the unique metabolic dependencies of tumors.

References

-

Mor, I., Cheung, E.C., & Vousden, K.H. (2011). PFKFB3: a key regulator of the Warburg effect in cancer. Cancer & Metabolism, 1(1), 1-7. [Link]

-

Li, B., Qiu, B., Lee, D.S., et al. (2014). Fructose-1,6-bisphosphatase opposes colorectal cancer progression. Nature, 513(7517), 251-255. [Link]

-

Christofk, H.R., Vander Heiden, M.G., Harris, M.H., et al. (2008). The M2 splice isoform of pyruvate kinase is important for cancer metabolism and tumor growth. Nature, 452(7184), 230-233. [Link]

-

Dombrauckas, J.D., Santarsiero, B.D., & Mesecar, A.D. (2005). Structural basis for the regulation of human pyruvate kinase M2 by fructose-1,6-bisphosphate. Journal of Biological Chemistry, 280(34), 30402-30409. [Link]

-

Vander Heiden, M.G., Cantley, L.C., & Thompson, C.B. (2009). Understanding the Warburg effect: the metabolic requirements of cell proliferation. Science, 324(5930), 1029-1033. [Link]

-

Anastasiou, D., Yu, Y., Israelsen, W.J., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 8(10), 839-847. [Link]

Methodological & Application

Application Notes and Protocols: Leveraging Fructose-1,6-Bisphosphate for Aldolase Kinetic Studies

Introduction: The Central Role of Aldolase and Its Kinetic Analysis

Aldolase (Fructose-1,6-bisphosphate aldolase, EC 4.1.2.13) is a pivotal enzyme in central metabolism, orchestrating a key reversible reaction in both glycolysis and gluconeogenesis.[1][2] It catalyzes the cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[2][3] This functionality places aldolase at a critical metabolic crossroads, making it a subject of intense study for understanding cellular energy regulation and a potential target for drug development in various disease contexts, including cancer and metabolic disorders.

There are two main classes of aldolases.[1][4] Class I aldolases, found in animals and plants, utilize a Schiff base intermediate in their catalytic mechanism.[3] Class II aldolases, present in prokaryotes and lower eukaryotes, are metal-dependent enzymes.[1][4] In vertebrates, three tissue-specific isozymes of Class I aldolase have been identified: Aldolase A (muscle and red blood cells), Aldolase B (liver and kidney), and Aldolase C (brain).[1][4][5] Deficiencies or dysregulation of these isozymes are linked to various pathologies, such as myopathy, hemolytic anemia, and hereditary fructose intolerance.[1][6]

Given its biological significance, the detailed characterization of aldolase kinetics is paramount. Such studies provide invaluable insights into its catalytic mechanism, substrate specificity, and regulation by activators and inhibitors. Fructose-1,6-bisphosphate, as the primary physiological substrate, is the cornerstone of these investigations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing FBP to conduct robust and insightful kinetic analyses of aldolase.

The Aldolase-Catalyzed Reaction

The reversible reaction catalyzed by aldolase is a critical step in the glycolytic pathway.

Sources

- 1. Aldolase Activity Assay Kit (Colorimetric) (ab196994) | Abcam [abcam.com]

- 2. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]

- 3. Fructose Bisphosphate Aldolase - Proteopedia, life in 3D [proteopedia.org]

- 4. Aldolase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. assaygenie.com [assaygenie.com]

Fructose-1,6-diphosphate effect on mitochondrial respiration and oxidative phosphorylation

Application Notes & Protocols

Topic: Fructose-1,6-Diphosphate: Modulator of Mitochondrial Respiration and Oxidative Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fructose-1,6-diphosphate (FBP), a key glycolytic intermediate, has emerged as a significant modulator of mitochondrial bioenergetics.[1] Traditionally viewed within the confines of the cytoplasm, FBP's influence extends to the core of cellular energy production: the mitochondria. This document provides a comprehensive overview of the multifaceted effects of FBP on mitochondrial respiration and oxidative phosphorylation (OXPHOS). We delve into the mechanistic underpinnings of its action, from direct interactions with the electron transport chain (ETC) to its role in oxidative stress and cell fate. This guide offers detailed, field-proven protocols for researchers to investigate these effects, ensuring robust and reproducible data generation for both basic research and therapeutic development.

Scientific Background: The Glycolysis-Mitochondria Axis

Cellular energy metabolism is a tightly orchestrated interplay between cytoplasmic glycolysis and mitochondrial oxidative phosphorylation.[2] Glycolysis rapidly generates ATP by converting glucose into pyruvate in the cytosol, a process that also produces key intermediates like FBP.[3] Pyruvate and other reducing equivalents are then shuttled into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and the ETC, leading to the highly efficient production of ATP via OXPHOS.[4]

FBP sits at a critical juncture in glycolysis, produced by the phosphorylation of fructose-6-phosphate.[5] Its concentration can signal the rate of glycolytic flux. While some studies suggest FBP can inhibit mitochondrial respiration, particularly in the context of the "Crabtree effect" where high glucose levels suppress OXPHOS, others have demonstrated a protective role, especially under pathological conditions like ischemia-reperfusion injury.[6][7] This paradoxical nature makes FBP a compelling molecule for study. Evidence suggests FBP can enter cardiac myocytes and other cells through protein-dependent transport mechanisms, allowing exogenously applied FBP to exert intracellular effects.[8]

Key Mechanistic Insights

-

Inhibition of Respiration (Crabtree Effect): In some cell types, particularly Crabtree-positive yeasts and certain cancer cells, high glycolytic flux leads to an accumulation of FBP, which has been shown to inhibit oxidative phosphorylation.[6][9] This effect may serve to prioritize rapid, albeit less efficient, ATP production through glycolysis. The inhibition has been observed in isolated rat liver mitochondria, suggesting the mechanism is conserved in mammalian cells.[6]

-

Protection against Ischemia-Reperfusion (I/R) Injury: Administration of FBP has been shown to reduce ischemic injury and preserve the oxidative phosphorylation capacity of mitochondria in tissues like the liver.[7] This protective effect is partly attributed to its ability to suppress the formation of lipid peroxides and maintain cellular ATP levels during reperfusion.[7]

-

Modulation of Reactive Oxygen Species (ROS): The role of FBP in oxidative stress is complex. Some studies indicate that FBP can stimulate the generation of ROS by promoting the oxidation of ferrous ions, which can inactivate ROS-sensitive enzymes like aconitase.[10] Conversely, other research suggests FBP can act as an antioxidant, preserving intracellular glutathione and protecting neurons against oxidative stress.[1][11] In cancer cells, FBP has been shown to increase ROS levels, leading to mitochondrial instability and cell death.[12]

-

Interaction with the Mitochondrial Permeability Transition Pore (mPTP): The mPTP is a protein complex in the inner mitochondrial membrane that, when opened under conditions of high calcium and oxidative stress, can lead to mitochondrial swelling, membrane depolarization, and cell death.[13] The protective effects of FBP in I/R injury may be linked to its ability to prevent or delay the opening of the mPTP, thereby preserving mitochondrial integrity.

Caption: FBP's central role between glycolysis and mitochondrial function.

Experimental Protocols

To dissect the effects of FBP, a multi-assay approach is required. The following protocols provide a framework for assessing mitochondrial function in response to FBP treatment in isolated mitochondria, cultured cells, or tissue homogenates.

Protocol 1: Isolation of Mitochondria from Rat Liver

Rationale: Using isolated mitochondria allows for the direct assessment of FBP's effects on the ETC and OXPHOS machinery, independent of upstream cytoplasmic signaling. Liver is an excellent source due to its high mitochondrial content.

Materials:

-

Mitochondria Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Dounce homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Perfuse and excise the liver from a euthanized rat and place it in ice-cold MIB.

-

Mince the tissue finely with scissors and wash with MIB to remove excess blood.

-

Add 10 mL of MIB containing 0.5% BSA per gram of tissue.

-

Homogenize the tissue with 10-15 gentle strokes of a loose-fitting Dounce homogenizer.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet contains the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in MIB without EGTA and repeat the 10,000 x g centrifugation step to wash the mitochondria.

-

Resuspend the final pellet in a minimal volume of MIB without EGTA.

-

Determine the protein concentration using a BCA or Bradford assay. The mitochondrial suspension is now ready for respirometry and other assays.

Protocol 2: High-Resolution Respirometry

Rationale: This protocol uses a Substrate-Uncoupler-Inhibitor Titration (SUIT) approach to systematically evaluate FBP's effect on different respiratory states and ETC complexes. This can be performed using instruments like the Oroboros Oxygraph-2k or a Seahorse XF Analyzer.[14][15]

Materials:

-

Respiration Medium (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1.[16]

-

Substrates: Pyruvate, Malate, Glutamate, Succinate.

-

ADP.

-

Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP Synthase inhibitor).

-

Uncoupler: FCCP or CCCP.

-

Fructose-1,6-Diphosphate (FBP) stock solution.

Seahorse XF Assay Workflow: The Seahorse XF Cell Mito Stress Test is a standardized method for assessing key parameters of mitochondrial function.[17]

-

Plate Seeding: Seed cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

FBP Pre-treatment (Optional): Treat cells with the desired concentration of FBP for a specified duration before the assay.

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and with or without FBP. Incubate at 37°C in a non-CO₂ incubator.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer. Load the inhibitor port plate with Oligomycin, FCCP, and Rotenone/Antimycin A.

-

Run Assay: The instrument will measure the basal Oxygen Consumption Rate (OCR), then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Caption: A conceptual workflow for the Seahorse XF Cell Mito Stress Test.

Data Interpretation: By comparing the OCR profiles of control vs. FBP-treated samples, you can determine if FBP:

-

Reduces basal respiration.

-

Inhibits ATP-linked respiration (a drop after oligomycin injection).

-

Decreases maximal respiratory capacity (the peak after FCCP injection).

-

Alters the spare respiratory capacity (Maximal OCR - Basal OCR).

| Parameter | Calculation | Biological Significance | Expected Effect of Inhibitory FBP |

| Basal Respiration | (Last rate before Oligo) - (Rot/AA rate) | Baseline energetic demand of the cell. | Decrease |

| ATP-Linked Respiration | (Last rate before Oligo) - (Oligo rate) | Portion of basal respiration used for ATP synthesis. | Decrease |

| Maximal Respiration | (Max rate after FCCP) - (Rot/AA rate) | Maximum capacity of the ETC to reduce oxygen. | Decrease |

| Spare Capacity | (Maximal Respiration) - (Basal Respiration) | Cell's ability to respond to energetic demand. | Decrease |

Protocol 3: Measurement of Mitochondrial ROS Production

Rationale: To determine if FBP induces or mitigates oxidative stress, direct measurement of mitochondrial ROS is essential.

Materials:

-

MitoSOX™ Red indicator or other mitochondria-targeted ROS probes.

-

Fluorescence plate reader or flow cytometer.

-

Cultured cells or isolated mitochondria.

Procedure (for Cultured Cells):

-

Seed cells in a multi-well plate (a black, clear-bottom plate is ideal for fluorescence microscopy/plate reading).

-

Treat cells with FBP at desired concentrations and for the desired time. Include a positive control (e.g., Antimycin A) and a negative control (vehicle).

-

Remove the treatment medium and wash cells with warm Hanks' Balanced Salt Solution (HBSS) or PBS.

-

Load cells with 5 µM MitoSOX™ Red in HBSS/PBS for 10-30 minutes at 37°C, protected from light.

-

Wash away the excess probe with warm HBSS/PBS.

-

Measure fluorescence using a plate reader (Ex/Em ~510/580 nm) or analyze by flow cytometry. An increase in fluorescence indicates increased mitochondrial superoxide production.[18]

Protocol 4: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

Rationale: The calcein-AM/cobalt chloride assay is a standard method to visualize mPTP opening in intact cells. Calcein-AM enters the cell and is cleaved to fluorescent calcein. Cobalt quenches cytosolic fluorescence, so only mitochondrial fluorescence is observed. Opening of the mPTP allows cobalt to enter the mitochondria and quench the calcein signal.

Materials:

-

Calcein-AM.

-

Cobalt (II) Chloride (CoCl₂).

-

Ionomycin or other Ca²⁺ ionophore (positive control).

-

Cyclosporin A (mPTP inhibitor, negative control).

-

Fluorescence microscope.

Procedure:

-

Culture cells on glass coverslips or imaging plates.

-

Treat cells with FBP and/or an inducing agent (e.g., a calcium stressor).

-

Load cells with 1 µM Calcein-AM and 5 mM CoCl₂ for 20 minutes at 37°C.

-

Wash the cells with imaging buffer.

-

Acquire images of mitochondrial fluorescence over time using a fluorescence microscope. A rapid decrease in mitochondrial fluorescence indicates mPTP opening.[19]

-

Quantify the rate of fluorescence loss in FBP-treated cells compared to controls. A slower rate of loss in the presence of FBP suggests a protective effect against mPTP opening.

Data Analysis, Interpretation, and Troubleshooting

Self-Validating Systems: Each protocol should include positive and negative controls to be considered self-validating. For respirometry, the sequential inhibitor additions confirm the biological activity of each component and the integrity of the mitochondrial preparation.[17] For ROS and mPTP assays, known inducers (Antimycin A, Ionomycin) and inhibitors (MitoTEMPO, Cyclosporin A) are critical for validating the assay's responsiveness.

Expected Outcomes:

-

Inhibitory Context (e.g., Crabtree-like effect): Expect FBP to decrease basal and maximal respiration.[9] This may be accompanied by an increase in extracellular acidification rate (ECAR), indicating a shift to glycolysis.

-

Protective Context (e.g., I/R model): Expect FBP to preserve the respiratory control ratio (RCR) in isolated mitochondria, maintain higher OCR in cellular models post-insult, and delay mPTP opening.[7]

-

Oxidative Stress: The outcome is highly context-dependent. FBP may increase ROS in some models while decreasing it in others.[10][11] Careful selection of controls is paramount.

Troubleshooting:

-

Low Respiratory Rates: Check the viability of cells or the integrity of isolated mitochondria. Ensure substrates are not limiting.

-

High Variability: Ensure consistent cell seeding density and mitochondrial protein loading. Perform experiments in triplicate or higher.

-

No FBP Effect: FBP uptake can be cell-type dependent.[8] Confirm uptake or use isolated mitochondria/permeabilized cells to bypass the plasma membrane barrier. The concentration and treatment duration may also need optimization.

Summary and Concluding Remarks

Fructose-1,6-diphosphate is not merely a passive intermediate in glycolysis but an active signaling molecule that communicates cytoplasmic metabolic status to the mitochondria. Its effects are pleiotropic and context-dependent, ranging from inhibition of respiration to potent cytoprotection. The protocols outlined in this guide provide a robust framework for researchers to explore the nuanced role of FBP in mitochondrial bioenergetics. Understanding how FBP modulates mitochondrial function is critical for fields ranging from cancer metabolism to neurodegeneration and cardiovascular disease, and may unveil novel therapeutic strategies that target the nexus of glycolysis and oxidative phosphorylation.

References

-

Mitochondrial oxidative phosphorylation is regulated by fructose 1,6-bisphosphate. A possible role in Crabtree effect induction? - ResearchGate. Available at: [Link]

-

Mitochondrial oxidative phosphorylation is regulated by fructose 1,6-bisphosphate. A possible role in Crabtree effect induction? - PubMed. Available at: [Link]

-

Cellular respiration - Wikipedia. Available at: [Link]

-

Effect of fructose 1,6-bisphosphate on the iron redox state relating to the generation of reactive oxygen species - PubMed. Available at: [Link]

-

Cell Respiration | Anatomy and Physiology I - Lumen Learning. Available at: [Link]

-

Beneficial effect of fructose-1,6-bisphosphate on mitochondrial function during ischemia-reperfusion of rat liver - PubMed. Available at: [Link]

-

Cellular respiration – Basic Human Physiology - IU Pressbooks. Available at: [Link]

-

Fructose-1,6-bisphosphate induces generation of reactive oxygen species and activation of p53-dependent cell death in human endometrial cancer cells - PubMed. Available at: [Link]

-

Effect of fructose 1,6-bisphosphate on the glucose 6-phos- phate... - ResearchGate. Available at: [Link]

-

Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity. Available at: [Link]

-

Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Fructosephosphates - Wikipedia. Available at: [Link]

-

Citric acid cycle - Wikipedia. Available at: [Link]

-

A novel approach to measure mitochondrial respiration in frozen biological samples - PMC. Available at: [Link]

-

Mitochondrial permeability transition pore - Wikipedia. Available at: [Link]

-

Fructose-1,6-Bisphosphatase 2 Inhibits Sarcoma Progression by Restraining Mitochondrial Biogenesis - PubMed. Available at: [Link]

-

Fructose‐1,6‐bisphosphatase aggravates oxidative stress‐induced apoptosis in asthma by suppressing the Nrf2 pathway - PMC - NIH. Available at: [Link]

-

Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC - PubMed Central. Available at: [Link]

-

Fructose induces mitochondrial dysfunction and triggers apoptosis in skeletal muscle cells by provoking oxidative stress - PubMed. Available at: [Link]

-

Fructose 1,6-bisphosphate - Wikipedia. Available at: [Link]

-

Measuring mitochondrial respiration in intact skeletal muscle fibers | Agilent. Available at: [Link]

-

Permeability of fructose-1,6-bisphosphate in liposomes and cardiac myocytes - PubMed. Available at: [Link]

-

Glycolysis - Wikipedia. Available at: [Link]

-

Opening of the mitochondrial permeability transition pore links mitochondrial dysfunction to insulin resistance in skeletal muscle - PMC - NIH. Available at: [Link]

-

Mechanism by which fructose stimulates oxidative stress AMP: adenosine... - ResearchGate. Available at: [Link]

-

(PDF) The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - ResearchGate. Available at: [Link]

-

Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - DOI. Available at: [Link]

-

Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats. Available at: [Link]

-

Mouse Liver Mitochondria Isolation, Size Fractionation, and Real-time MOMP Measurement. Available at: [Link]

Sources

- 1. Fructose 1,6-bisphosphate - Wikipedia [en.wikipedia.org]

- 2. Cellular respiration - Wikipedia [en.wikipedia.org]

- 3. Glycolysis - Wikipedia [en.wikipedia.org]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. Cell Respiration | Anatomy and Physiology I [courses.lumenlearning.com]

- 6. Mitochondrial oxidative phosphorylation is regulated by fructose 1,6-bisphosphate. A possible role in Crabtree effect induction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beneficial effect of fructose-1,6-bisphosphate on mitochondrial function during ischemia-reperfusion of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Permeability of fructose-1,6-bisphosphate in liposomes and cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of fructose 1,6-bisphosphate on the iron redox state relating to the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fructose-1,6-bisphosphate preserves intracellular glutathione and protects cortical neurons against oxidative stress. | Department of Pediatrics [pediatrics.ucsf.edu]

- 12. Fructose-1,6-bisphosphate induces generation of reactive oxygen species and activation of p53-dependent cell death in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]

- 14. A novel approach to measure mitochondrial respiration in frozen biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. Fructose induces mitochondrial dysfunction and triggers apoptosis in skeletal muscle cells by provoking oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Opening of the mitochondrial permeability transition pore links mitochondrial dysfunction to insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Crabtree Effect: The Pivotal Role of Fructose-1,6-bisphosphate

Application Note & Protocols for Advanced Metabolic Research

Authored by: Senior Application Scientist, Gemini Labs

Introduction: Unraveling a Metabolic Dichotomy

In the landscape of cellular metabolism, the Crabtree effect, first described by Herbert Grace Crabtree, represents a fascinating metabolic choice.[1] It's a phenomenon observed in certain yeast species, most notably Saccharomyces cerevisiae, where the presence of high glucose concentrations paradoxically leads to the suppression of aerobic respiration in favor of fermentation, even when oxygen is abundant.[1][2] This stands in contrast to most other organisms that would utilize the much more energy-efficient pathway of oxidative phosphorylation.[3] This metabolic switch has profound implications in various fields, from industrial biotechnology, where it governs ethanol production, to biomedical research, where a similar phenomenon, the Warburg effect, is a hallmark of many cancer cells.[2][4]

At the heart of this metabolic reprogramming lies a key glycolytic intermediate: Fructose-1,6-bisphosphate (FBP). Emerging evidence strongly suggests that FBP is not merely a passive waypoint in glycolysis but an active regulator in the induction of the Crabtree effect.[5][6] This application note will delve into the mechanistic role of FBP in this metabolic switch and provide detailed protocols for researchers to investigate this phenomenon in a laboratory setting.

The Central Hypothesis: FBP as a Metabolic Fulcrum

The prevailing hypothesis posits that the intracellular accumulation of FBP, driven by a high glycolytic flux from abundant glucose, acts as a critical signaling molecule.[7] This accumulation is thought to directly or indirectly inhibit mitochondrial respiration, effectively forcing the cell to rely on fermentation for ATP production.[5][8] Several studies have shown that FBP can directly inhibit mitochondrial oxidative phosphorylation.[5][9] Furthermore, the ratio of FBP to another glycolytic intermediate, Glucose-6-phosphate (G6P), which has an opposing stimulatory effect on respiration, appears to be a crucial determinant in the induction of the Crabtree effect.[6]

This dynamic interplay between glycolytic intermediates and mitochondrial function underscores the complexity of cellular energy regulation. Understanding this relationship is paramount for manipulating cellular metabolism for therapeutic or industrial purposes.

Visualizing the Metabolic Switch

The following diagram illustrates the central role of Fructose-1,6-bisphosphate in mediating the Crabtree effect. High glucose influx accelerates glycolysis, leading to an accumulation of FBP. This, in turn, is proposed to inhibit mitochondrial respiration, shunting pyruvate towards ethanol production.

Caption: FBP's role in the Crabtree effect.

Experimental Investigation: A Three-Pronged Approach

To rigorously investigate the role of FBP in the Crabtree effect, we propose a multi-faceted experimental strategy encompassing:

-

Physiological Characterization: Measuring key metabolic rates (oxygen consumption, carbon dioxide, and ethanol production) to quantify the Crabtree effect.

-

Metabolite Quantification: Directly measuring intracellular FBP and ATP levels to correlate with the observed physiological changes.

-

Metabolic Flux Analysis: Employing stable isotope tracing to map the flow of carbon through central metabolic pathways.

The following sections provide detailed, step-by-step protocols for each of these experimental arms.

Protocol 1: Physiological Characterization of the Crabtree Effect

This protocol details the measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which serve as proxies for mitochondrial respiration and glycolysis, respectively. A key indicator of the Crabtree effect is a decrease in OCR and a concomitant increase in ECAR upon the addition of a high concentration of glucose.

Materials:

-

Crabtree-positive yeast strain (e.g., Saccharomyces cerevisiae CEN.PK113-7D)

-

Yeast extract Peptone Dextrose (YPD) medium

-

Synthetic Dextrose (SD) medium

-

Glucose solutions (50% w/v, sterile)

-

Non-respiring carbon source (e.g., ethanol, glycerol)

-

Microplate-based respirometer/metabolic analyzer

-

Spectrophotometer

Procedure:

-

Yeast Culture Preparation:

-

Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).

-

The following day, dilute the overnight culture into 50 mL of SD medium containing a non-respiring carbon source (e.g., 2% ethanol) to an OD600 of 0.1. This pre-conditions the cells to be in a respiratory state.

-

Grow the culture at 30°C with shaking until it reaches mid-log phase (OD600 of 0.8-1.2).

-

-

Cell Preparation for Assay:

-

Harvest the cells by centrifugation (3000 x g, 5 min).

-

Wash the cell pellet twice with sterile, pre-warmed assay medium (SD medium lacking a carbon source).

-

Resuspend the cells in the assay medium to a final concentration of 1x10^7 cells/mL.

-

-

Metabolic Rate Measurement:

-

Plate 180 µL of the cell suspension into each well of a microplate compatible with your metabolic analyzer.

-

Equilibrate the plate in the instrument at 30°C for at least 30 minutes.

-

Measure baseline OCR and ECAR for 3-4 cycles.

-

Inject 20 µL of a high-glucose solution (e.g., to a final concentration of 2% w/v) into the wells.

-

Immediately begin measuring OCR and ECAR for at least 10-15 cycles to observe the metabolic shift.

-

Data Analysis and Expected Results:

The primary outcome is the observation of a rapid decrease in OCR and a simultaneous sharp increase in ECAR following the glucose injection. This metabolic switch is the hallmark of the Crabtree effect.

| Parameter | Pre-Glucose Injection (Respiratory Phase) | Post-Glucose Injection (Fermentative Phase) |

| Oxygen Consumption Rate (OCR) | High | Significantly Decreased |

| Extracellular Acidification Rate (ECAR) | Low | Significantly Increased |

| Ethanol Concentration in Medium | Negligible | Increased |

Protocol 2: Quantification of Intracellular Fructose-1,6-bisphosphate and ATP

This protocol describes methods for the rapid quenching of metabolic activity and subsequent extraction and quantification of intracellular FBP and ATP. This is crucial for establishing a direct link between the accumulation of FBP and the onset of the Crabtree effect.

Materials:

-

Yeast culture from Protocol 1

-

-80°C Methanol

-

Chloroform

-

Sterile, ice-cold water

-

Fructose-1,6-bisphosphate assay kit (colorimetric or fluorometric)

-

Lyophilizer

-

High-performance liquid chromatography (HPLC) system (optional, for FBP)

Procedure:

-

Sample Collection and Quenching:

-

At key time points before and after glucose addition (as determined in Protocol 1), rapidly withdraw a defined volume of yeast culture (e.g., 5 mL).

-

Immediately quench metabolic activity by adding the cell suspension to 4 volumes of -80°C methanol. This ensures that metabolite levels are preserved at the time of sampling.

-

-

Metabolite Extraction:

-

Centrifuge the quenched cell suspension at 4000 x g for 5 min at -20°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., methanol:chloroform:water ratio of 2:1:1).

-

Vortex vigorously for 1 minute, followed by incubation on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 min at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the extracted metabolites.

-

-

FBP and ATP Quantification:

-

FBP: Analyze the extracted metabolites using a commercially available FBP assay kit according to the manufacturer's instructions. Alternatively, FBP can be quantified using HPLC.

-

ATP: Use a luciferin/luciferase-based ATP bioluminescence assay kit for sensitive and rapid ATP quantification.[10][12] The luminescence produced is directly proportional to the ATP concentration.[10]

-

Data Analysis and Expected Results:

A significant increase in the intracellular concentration of FBP should be observed shortly after the addition of high glucose, preceding or coinciding with the metabolic switch observed in Protocol 1. ATP levels may show a transient dip before stabilizing as fermentation ramps up.

| Metabolite | Pre-Glucose (Respiratory) | Post-Glucose (Fermentative) |

| Intracellular FBP | Low | High |

| Intracellular ATP | Stable | May show transient changes |

Protocol 3: 13C-Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) using stable isotopes provides a quantitative understanding of the carbon flow through metabolic pathways.[13][14][15] By feeding the cells a 13C-labeled glucose substrate, we can trace the fate of carbon atoms and determine the relative activities of glycolysis, the pentose phosphate pathway, and the TCA cycle.

Materials:

-

13C-labeled glucose (e.g., [U-13C6]glucose)

-

Yeast culture and media as in Protocol 1

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

-

Software for MFA data analysis (e.g., INCA, Metran)

Procedure:

-

Isotope Labeling Experiment:

-

Prepare two parallel yeast cultures as described in Protocol 1. One will be fed with unlabeled glucose, and the other with [U-13C6]glucose.

-

Conduct the experiment under both respiratory (low glucose or non-fermentable carbon source) and Crabtree-inducing (high glucose) conditions.

-

At steady-state labeling, harvest the cells and extract metabolites as described in Protocol 2.

-

-

Mass Spectrometry Analysis:

-

Derivatize the extracted metabolites to make them volatile for GC-MS analysis or prepare them for LC-MS.

-

Analyze the samples to determine the mass isotopomer distribution of key metabolites, particularly amino acids derived from TCA cycle intermediates.

-

-

Flux Calculation:

-

Use specialized MFA software to fit the measured mass isotopomer distributions to a metabolic network model of yeast.[16]

-

The software will calculate the metabolic fluxes through the central carbon metabolism pathways.

-

Data Analysis and Expected Results:

MFA will provide a quantitative map of metabolic pathway usage. Under Crabtree-inducing conditions, the analysis is expected to show a significantly increased flux through glycolysis and a reduced flux into the TCA cycle, with the majority of pyruvate being directed towards ethanol production.

| Metabolic Flux | Respiratory Conditions | Crabtree-Inducing Conditions |

| Glycolytic Flux | Moderate | High |

| Flux into TCA Cycle | High | Low |

| Flux to Ethanol Production | Negligible | High |

Experimental Workflow Visualization

Caption: Integrated experimental workflow.

Conclusion: A Deeper Understanding for Future Applications

The Crabtree effect, orchestrated in large part by the regulatory actions of Fructose-1,6-bisphosphate, is a prime example of the intricate control mechanisms governing cellular metabolism. By employing the integrated experimental approach outlined in these application notes, researchers can gain a deeper, quantitative understanding of this fascinating phenomenon. These insights are not only of fundamental scientific interest but also hold significant potential for the rational design of microbial cell factories and the development of novel therapeutic strategies targeting the metabolic vulnerabilities of cancer cells.

References

-

de Assis, L. J., et al. (2014). In Saccharomyces cerevisiae fructose-1,6-bisphosphate contributes to the Crabtree effect through closure of the mitochondrial unspecific channel. Archives of Biochemistry and Biophysics, 555-556, 66-70.

-

Gombert, A. K., et al. (2001). Metabolic-flux analysis of Saccharomyces cerevisiae CEN.PK113-7D based on mass isotopomer measurements of 13 C-labeled primary metabolites. FEMS Yeast Research, 1(2), 147-156.

- Wiechert, W. (2002). 13C-metabolic flux analysis. Metabolic Engineering, 4(3), 175-197.

-

Díaz-Ruiz, R., et al. (2008). The role of glycolysis-derived hexose phosphates in the induction of the Crabtree effect. Journal of Biological Chemistry, 283(45), 30979-30987.

-

Blank, L. M., & Sauer, U. (2004). Metabolic-flux profiling of the yeasts Saccharomyces cerevisiae and Pichia stipitis. Applied and Environmental Microbiology, 70(10), 5757-5765.

-

Promega Corporation. (n.d.). ATP Assays.

-

Diaz-Ruiz, R., et al. (2008). Mitochondrial oxidative phosphorylation is regulated by fructose 1,6-bisphosphate. A possible role in Crabtree effect induction? Journal of Biological Chemistry, 283(40), 26948-26955.

-

Creative Proteomics. (n.d.). Metabolic Flux Analysis in Yeasts.

-

Devin, A., & Rigoulet, M. (2020). The Warburg Effect in Yeast: Repression of Mitochondrial Metabolism Is Not a Prerequisite to Promote Cell Proliferation. Frontiers in Cell and Developmental Biology, 8, 579.

-

van Urk, H., et al. (1990). Glucose Transport in Crabtree-positive and Crabtree-negative Yeasts. Journal of General Microbiology, 136(12), 2399-2406.

-

Doan, T., et al. (2007). Fructose-1,6-bisphosphate Acts Both as an Inducer and as a Structural Cofactor of the Central Glycolytic Genes Repressor (CggR). Biochemistry, 46(18), 5413-5423.

-

Simpson, W. J., & Hammond, J. R. M. (1991). An ATP Bioluminescence Method for the Quantification of Viable Yeast for Fermenter Pitching. Journal of the American Society of Brewing Chemists, 49(1), 19-23.

-

Ahmad, M., et al. (2008). Time-resolved Measurements of Intracellular ATP in the Yeast Saccharomyces cerevisiae using a New Type of Nanobiosensor. Journal of Biological Chemistry, 283(45), 30979-30987.

-

Postma, E., et al. (1989). Glucose Transport in Crabtree-positive and Crabtree-negative Yeasts. Microbiology, 135(9), 2399-2406.

-

Papagianni, M. (2021). Adaptations in metabolism and protein translation give rise to the Crabtree effect in yeast. Proceedings of the National Academy of Sciences, 118(50), e2108859118.

-

Rosas-Lemus, M., et al. (2014). In Saccharomyces cerevisiae Fructose-1,6-bisphosphate contributes to the Crabtree effect through closure of the mitochondrial unspecific channel. Request PDF.

-

Peeters, K., et al. (2017). Fructose-1,6-bisphosphate couples glycolytic flux to activation of Ras. Nature Communications, 8(1), 922.

-

Chen, Y., et al. (2022). The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis. Frontiers in Oncology, 12, 856941.

-

Diaz-Ruiz, R., et al. (2008). Effect of fructose 1,6-bisphosphate on the glucose 6-phos-... ResearchGate.

-

Nakajima, H., et al. (2019). Reliable imaging of ATP in living budding and fission yeast. Journal of Cell Science, 132(8), jcs226343.

-

Pacini, C., et al. (2018). Revisiting the Crabtree/Warburg effect in a dynamic perspective: a fitness advantage against sugar-induced cell death. FEMS Yeast Research, 18(4).

-

ResearchGate. (2015). I´d like to ask about measurement of ATP levels in yeast. Do you have any suggestions for more or less quick and easy methods?

-

van Urk, H., et al. (1990). Glucose transport in crabtree-positive and crabtree-negative yeasts. Journal of General Microbiology, 136(12), 2399-2406.

-

Pfeiffer, T., & Morley, A. (2014). An evolutionary perspective on the Crabtree effect. Frontiers in Molecular Biosciences, 1, 17.

-

Wikipedia. (n.d.). Glycolysis.

-

Wikipedia. (n.d.). Crabtree effect.

-

Pascual, O., et al. (2017). Measuring the oxygen consumption rate of some inactivated dry yeasts: comparison with other common wine antioxidants. OENO One, 51(3), 259-268.

-

Bley Folly, B. (2021). Fructose-1,6-bisphosphate and its role on the flux-dependent regulation of metabolism. University of Groningen.

-

ResearchGate. (2024). Warbug and Crabtree effcts on cancer Cells. question?

-

Reactome. (n.d.). Regulation of glycolysis by fructose 2,6-bisphosphate metabolism.

-

ResearchGate. (n.d.). The slight differences between Crabtree and Warburg effects: the tale of the snf1∆ strain.

-

University of Groningen research portal. (2018). Fructose-1,6-bisphosphate and its role on the flux-dependent regulation of metabolism.

-

ResearchGate. (n.d.). (PDF) Role of fructose 2,6-bisphosphate in the control of glycolysis in mammalian tissues.

-

Varela, C., et al. (2004). Oxygen Consumption by Anaerobic Saccharomyces cerevisiae under Enological Conditions: Effect on Fermentation Kinetics. Applied and Environmental Microbiology, 70(1), 115-121.

-

Fitzpatrick, D., et al. (2020). Tracking Yeast Metabolism and the Crabtree Effect in Real Time via CO2 Production using Broadband Acoustic Resonance Dissolution Spectroscopy (BARDS). Journal of Biotechnology, 308, 63-73.

-

Uyeda, K. (1979). Fructose-1,6-bisphosphate, a regulator of metabolism. Advances in Enzymology and Related Areas of Molecular Biology, 48, 193-244.

-

AIP Publishing. (n.d.). Measurement of Oxygen Consumption of Saccharomyces cerevisiae Using Biochip-C Under Influenced of Sodium Chloride and Glucose.

-

van den Ende, H., et al. (2018). The Crabtree Effect Shapes the Saccharomyces cerevisiae Lag Phase during the Switch between Different Carbon Sources. mBio, 9(5), e01831-18.

-

Weusthuis, R. A., et al. (2000). Steady-state and transient-state analyses of aerobic fermentation in Saccharomyces kluyveri. FEMS Yeast Research, 1(1), 17-26.

-

bioRxiv. (2024). Mitochondrial efficiency determines Crabtree effect across yeasts.

-

ResearchGate. (2021). (PDF) Measurement of oxygen consumption of Saccharomyces cerevisiae using Biochip-C under influenced of sodium chloride and glucose.

Sources

- 1. Crabtree effect - Wikipedia [en.wikipedia.org]

- 2. Revisiting the Crabtree/Warburg effect in a dynamic perspective: a fitness advantage against sugar-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An evolutionary perspective on the Crabtree effect [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial oxidative phosphorylation is regulated by fructose 1,6-bisphosphate. A possible role in Crabtree effect induction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of glycolysis-derived hexose phosphates in the induction of the Crabtree effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fructose-1,6-bisphosphate couples glycolytic flux to activation of Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Saccharomyces cerevisiae fructose-1,6-bisphosphate contributes to the Crabtree effect through closure of the mitochondrial unspecific channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ATP Assays | What is an ATP Assay? [promega.jp]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. 13C-metabolic flux analysis of Saccharomyces cerevisiae in complex media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Metabolic Flux Analysis in Yeasts - Creative Proteomics MFA [creative-proteomics.com]

Application Notes & Protocols: Use of Fructose-1,6-diphosphate in Studies of Ischemic Injury

For: Researchers, scientists, and drug development professionals.

Introduction: Confronting the Metabolic Crisis of Ischemia

Ischemic injury, a primary cause of mortality and morbidity globally, arises from a severe reduction in blood flow, leading to a critical shortage of oxygen and glucose in tissues.[1] This metabolic insult triggers a cascade of detrimental events, including catastrophic ATP depletion, ion pump failure, oxidative stress, and inflammation, culminating in cell death and tissue necrosis.[2] From myocardial infarction to ischemic stroke, the fundamental challenge in treating these conditions is the preservation of tissue viability.[1]

Fructose-1,6-diphosphate (FDP), also known as fructose-1,6-bisphosphate, has emerged as a promising cytoprotective agent in this context.[2] As a high-energy intermediate of the glycolytic pathway, FDP occupies a strategic position in cellular energy metabolism.[1][3] Its exogenous administration has been shown to offer protective effects in a multitude of preclinical and clinical ischemic scenarios.[1][4][5][6] This guide provides an in-depth exploration of the scientific rationale for using FDP and delivers detailed, field-tested protocols for its application in both in vitro and in vivo models of ischemic injury.

Section 1: The Scientific Rationale - FDP's Multi-Pronged Defense Against Ischemic Damage

The therapeutic potential of FDP is not rooted in a single mechanism but rather in a multi-faceted approach to mitigating ischemic injury. Its primary benefit lies in its ability to directly fuel anaerobic glycolysis, the cell's emergency energy pathway when oxygen is scarce.

1.1 Bypassing the Energy Investment Phase of Glycolysis: Under normal conditions, the initial steps of glycolysis require the investment of two ATP molecules to produce FDP. During ischemia, when ATP is already critically low, this energy investment becomes a significant hurdle. Exogenous FDP bypasses these ATP-consuming steps (catalyzed by hexokinase and phosphofructokinase), entering the glycolytic pathway directly.[7] This allows for a net gain of four ATP molecules per molecule of FDP, providing a rapid and efficient source of energy to power essential cellular functions, such as ion pumps, and maintain membrane integrity.[7][8][9]

1.2 Preservation of Cellular Energy and Function: Studies have consistently shown that FDP administration helps maintain higher intracellular ATP levels during ischemic events.[1][10] This preservation of the cell's energy currency is critical for preventing the downstream consequences of energy failure, including the loss of ion gradients and subsequent cytotoxic edema.

1.3 Membrane Stabilization and Reduction of Oxidative Stress: Beyond its metabolic role, FDP appears to have direct membrane-stabilizing properties.[11][12] It can reduce the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[11] Furthermore, FDP has been shown to protect against oxidative stress by preserving intracellular levels of reduced glutathione (GSH), a key cellular antioxidant, and by limiting the production of damaging free radicals.[2][11][13]

1.4 Anti-Inflammatory Effects: Ischemic injury invariably triggers an inflammatory response that can exacerbate initial tissue damage. FDP has demonstrated anti-inflammatory properties, potentially by modulating the production of inflammatory cytokines and activating anti-inflammatory pathways, such as the adenosinergic system.[3][14]

Diagram: FDP's Mechanism of Action in Ischemic Injury

This diagram illustrates the central role of FDP in circumventing the ATP-dependent steps of glycolysis and providing multiple downstream protective effects during an ischemic event.

Caption: FDP bypasses ATP-dependent glycolysis blocks to restore energy and exert protective effects.

Section 2: Application & Protocols - In Vitro Studies

The Oxygen-Glucose Deprivation (OGD) model is a widely accepted in vitro method for simulating ischemic conditions in cell culture.[15][16] This protocol details the use of FDP in a neuronal cell line subjected to OGD.

Recommended In Vitro FDP Concentrations

The optimal concentration of FDP can vary by cell type and the severity of the ischemic insult. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental system.

| Cell Type | OGD Duration | Recommended FDP Concentration Range | Key Outcome Measures |

| Primary Cortical Neurons | 60-90 min | 1 mM - 10 mM | Cell Viability (MTT, LDH), Apoptosis (Caspase-3) |

| PC12 Cells | 2-4 hours | 1.5 mM - 5 mM | Cell Viability, ATP Levels |

| Organotypic Hippocampal Slices | 30-60 min | 1 mM - 5 mM | Neuronal Death (Propidium Iodide), LDH Release |

Protocol: FDP Application in an OGD Model Using Neuronal Cells

Objective: To assess the neuroprotective effect of FDP on neuronal cells subjected to OGD-induced injury.

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

-

Standard culture medium (e.g., DMEM with 10% FBS)

-

Glucose-free DMEM[17]

-

Fructose-1,6-diphosphate (trisodium salt or dicalcium salt)

-

Sterile PBS, pH 7.4

-

Hypoxic chamber or incubator capable of maintaining 95% N₂ / 5% CO₂[17]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[18]

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will achieve ~80% confluency on the day of the experiment (e.g., 1 x 10⁴ cells/well).[19][21] Incubate for 24 hours under standard conditions (37°C, 5% CO₂).[21]

-

Preparation of FDP Stock Solution: Prepare a sterile 100 mM stock solution of FDP in glucose-free DMEM. Adjust the pH to 7.4 if necessary. Filter-sterilize the solution.

-

Experimental Groups:

-

Normoxia Control: Cells in standard culture medium, kept in a regular incubator.

-

OGD Control: Cells subjected to OGD and treated with vehicle (glucose-free DMEM).

-

FDP Treatment Groups: Cells subjected to OGD and treated with varying final concentrations of FDP (e.g., 1 mM, 2.5 mM, 5 mM) in glucose-free DMEM.

-

-

Induction of OGD:

-

Aspirate the standard culture medium from all wells except the Normoxia Control group.

-

Wash cells twice with sterile PBS to remove residual glucose.[22]

-

Add 100 µL of the appropriate treatment medium (glucose-free DMEM for OGD Control, or FDP-containing medium for treatment groups) to each well.

-

Place the plate in a hypoxic chamber.[15] Purge with a 95% N₂ / 5% CO₂ gas mixture and incubate at 37°C for the desired duration (e.g., 3 hours).[17]

-

-

Reperfusion/Reoxygenation:

-

After the OGD period, remove the plate from the hypoxic chamber.

-

Aspirate the OGD media.

-

Add 100 µL of standard, glucose-containing culture medium to all wells.

-

Return the plate to a standard incubator (37°C, 5% CO₂) for a 24-hour recovery period.[17]

-

-

Assessment of Cell Viability (MTT Assay):

-

After the 24-hour recovery, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in a standard incubator.[20] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

-

Add 100 µL of solubilization solution to each well and incubate overnight in the incubator to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[18][21] The intensity of the purple color is directly proportional to the number of viable cells.

-

Diagram: In Vitro OGD Experimental Workflow

This diagram outlines the key steps for conducting an in vitro study of FDP's effects on cells under oxygen-glucose deprivation.

Caption: Workflow for an in vitro OGD experiment to test FDP efficacy.

Section 3: Application & Protocols - In Vivo Studies